

Z-Val-Val-Arg-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Val-Val-Arg-AMC

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorogenic peptide substrate **Z-Val-Val-Arg-AMC**, a valuable tool for the study of cysteine proteases, particularly cathepsins. This document outlines supplier and purchasing information, detailed experimental protocols for its use in enzyme activity assays, and key quantitative data to support reproducible research in drug discovery and development.

Supplier and Purchasing Information

Z-Val-Val-Arg-AMC is readily available from various commercial suppliers. The following table summarizes key purchasing information from a selection of vendors to facilitate procurement for research purposes. Purity levels and available quantities may vary, and it is recommended to consult the supplier's technical datasheets for the most current information.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Weight
MedchemExpress	HY-137367	99.77%	5 mg, 10 mg	124485-41-2	663.76 g/mol
Biosynth	MCA-3211-V	High Purity	5 mg	124485-41-2	663.76 g/mol
PeptaNova	3211-v	>98% (HPLC)	5 mg	124485-41-2	663.8 g/mol
CPC Scientific	SUBS-044A	Not Specified	1 mg	124485-41-2	663.8 g/mol
Bachem	Not Specified	Not Specified	50 mg, 250 mg	124485-41-2	Not Specified
MyBioSource	MBS566451	Not Specified	Not Specified	Not Specified	Not Specified

Storage Conditions: Store desiccated at -20°C and protect from light.[\[1\]](#)[\[2\]](#) Allow the product to warm to room temperature before opening the vial.

Core Principles and Mechanism of Action

Z-Val-Val-Arg-AMC is a synthetic tripeptide, benzyloxycarbonyl-Val-Val-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or exhibits very weak fluorescence.[\[3\]](#) Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group by a target protease, the free AMC is released.[\[4\]](#) Liberated AMC is highly fluorescent, and its fluorescence intensity can be measured over time to determine the rate of the enzymatic reaction. This principle allows for the sensitive and continuous monitoring of protease activity.[\[4\]](#)[\[5\]](#)

The excitation and emission wavelengths for AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides a detailed methodology for a standard cathepsin activity assay using **Z-Val-Val-Arg-AMC**. This protocol is a general guideline and may require optimization depending on the specific enzyme, experimental conditions, and available equipment.

Reagent Preparation

- **Assay Buffer:** A common assay buffer for cathepsins consists of 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) and 1 mM EDTA.^{[7][8]} The pH of the buffer is critical and should be optimized for the specific cathepsin being studied; for example, some assays for cathepsin B are performed at a more neutral pH of 7.2.^{[9][10]}
- **Substrate Stock Solution:** Prepare a stock solution of **Z-Val-Val-Arg-AMC** in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.^[11] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
- **Enzyme Solution:** Prepare a solution of the purified cathepsin enzyme or cell lysate containing the enzyme in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired assay time.
- **AMC Standard Solution:** To quantify the amount of cleaved substrate, prepare a standard curve using a known concentration of free AMC. Dissolve AMC in DMSO to create a stock solution, which can then be serially diluted in the assay buffer to generate a standard curve.^[1]

Assay Procedure

- **Plate Setup:** The assay is typically performed in a 96-well black, flat-bottom plate to minimize background fluorescence.
- **Enzyme Pre-incubation:** Add the enzyme solution to the wells of the plate. If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.^[11]
- **Reaction Initiation:** To start the reaction, add the **Z-Val-Val-Arg-AMC** substrate to each well. The final substrate concentration typically ranges from 10 to 100 µM, which should ideally be at or near the Michaelis constant (K_m) for the specific enzyme.
- **Fluorescence Measurement:** Immediately after adding the substrate, place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60

minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.^{[12][13]}

- Data Analysis:
 - Plot the fluorescence intensity versus time for each well.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve.
 - Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (nmol/min).
 - Enzyme activity can then be calculated and expressed in appropriate units (e.g., $\mu\text{mol/min/mg}$ of protein).

Quantitative Data

The following table summarizes key quantitative parameters relevant to the use of **Z-Val-Val-Arg-AMC** and related substrates in cathepsin assays. Note that kinetic parameters can vary depending on the specific enzyme, substrate, and assay conditions.

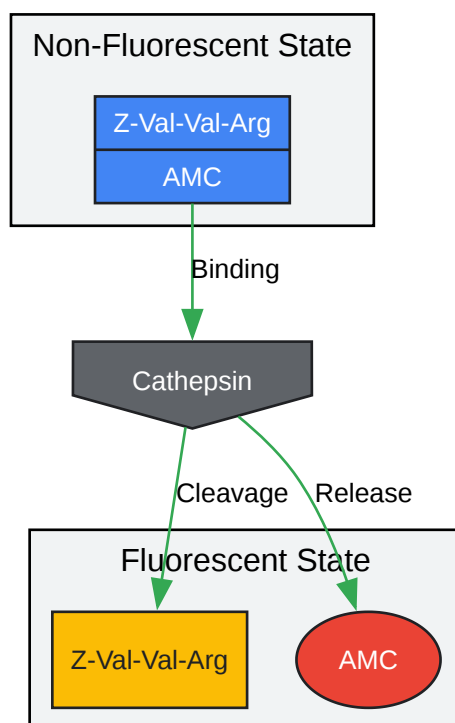
Parameter	Value	Enzyme/Condition	Reference
Excitation Wavelength (Ex)	340-380 nm	AMC	^{[4][6][13]}
Emission Wavelength (Em)	440-460 nm	AMC	^{[4][6][13]}
K _m (for Z-Phe-Arg-AMC)	0.77 μM	Human Cathepsin L	^[7]
k _{cat} (for Z-Phe-Arg-AMC)	1.5 s ⁻¹	Human Cathepsin L	^[7]
K _m (for Z-Arg-Arg-AMC)	460 μM	Human Cathepsin B (at pH 7.0)	^[14]

Visualizations

Enzymatic Cleavage of Z-Val-Val-Arg-AMC

The following diagram illustrates the fundamental principle of the fluorogenic assay. The protease cleaves the substrate, releasing the fluorescent AMC molecule.

Figure 1. Enzymatic Cleavage of Z-Val-Val-Arg-AMC



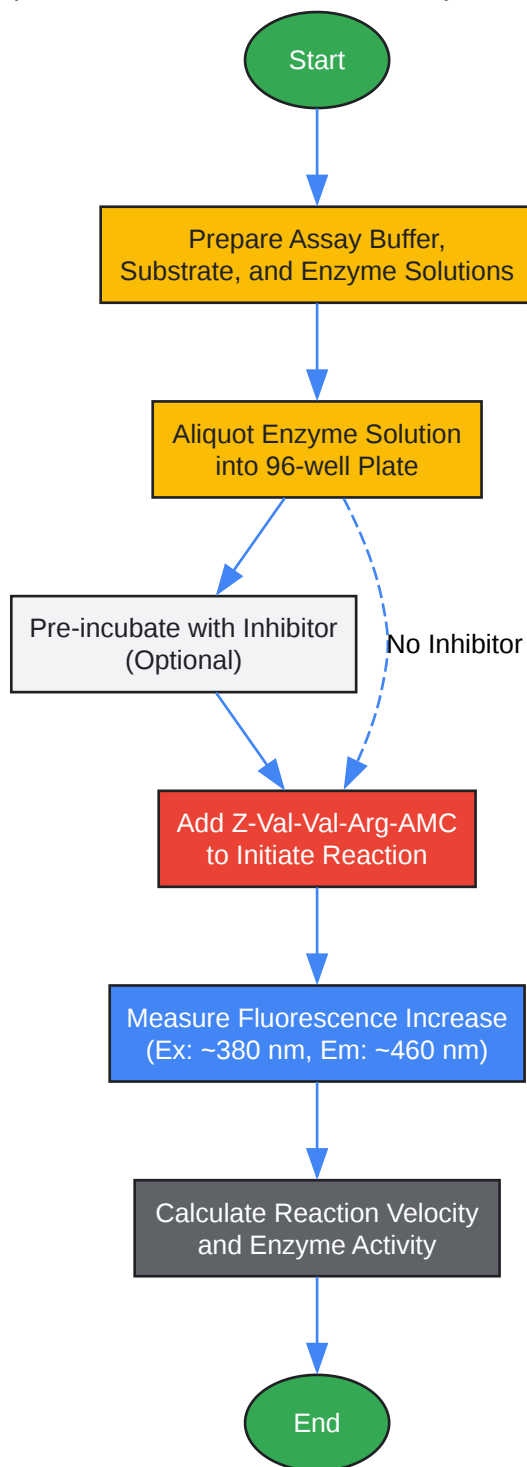
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Caption: Enzymatic cleavage of **Z-Val-Val-Arg-AMC** by a protease.

General Experimental Workflow for a Cathepsin Activity Assay

This diagram outlines the key steps involved in performing a typical cathepsin activity assay using **Z-Val-Val-Arg-AMC**.

Figure 2. Experimental Workflow for Cathepsin Activity Assay



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Caption: A generalized workflow for measuring cathepsin activity.

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